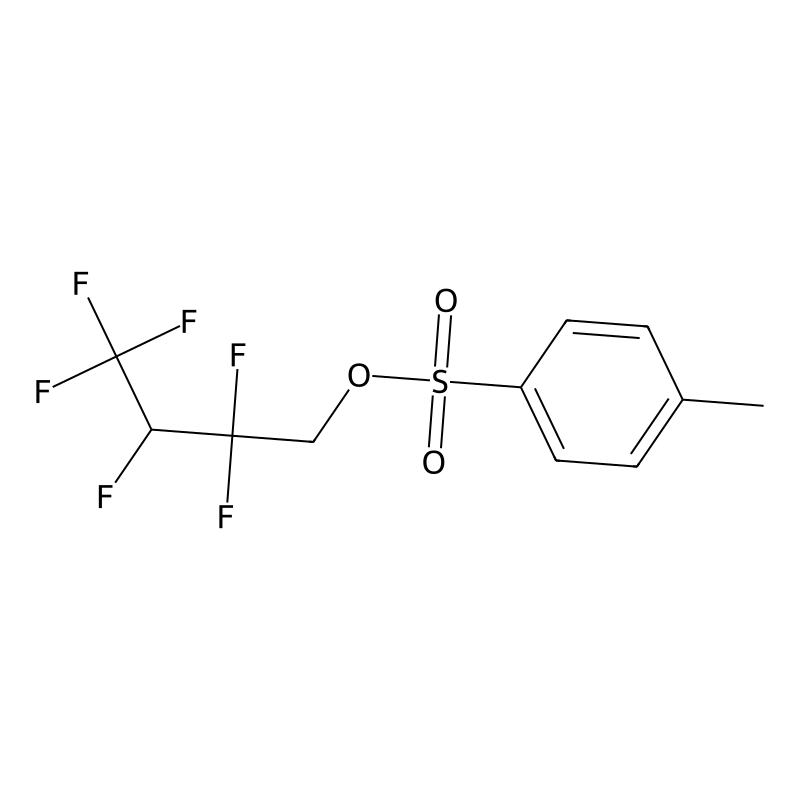

2,2,3,4,4,4-Hexafluorobutyl tosylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Biomedical Implants

Scientific Field: Biomedical Engineering

Application Summary: In biomedical engineering, the compound is explored for its potential in creating non-stick coatings on implants, reducing the risk of bacterial adhesion and biofilm formation.

Methods of Application: The tosylate is used to modify the surface of biomedical implants through plasma-assisted deposition techniques, which allow for the creation of thin, uniform coatings.

Results and Outcomes: Coated implants show a reduced tendency for bacterial colonization, which is crucial for preventing infections. The biocompatibility and effectiveness of the coatings are assessed through in vitro and in vivo studies.

Cross-Linkable Block Copolymers

Scientific Field: Polymer Science

Application Summary: The compound is used in the synthesis of cross-linkable block copolymers, which have applications in dispersants, compatibilizers, surfactants, emulsifiers, foam stabilizers, and templates for functional materials .

Methods of Application: These copolymers are synthesized via atom transfer radical polymerization (ATRP), and their properties are characterized by techniques such as gel permeation chromatography (GPC), Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) .

Epoxy Thermosets Modification

Scientific Field: Materials Engineering

Application Summary: This compound is incorporated into epoxy resins to prepare modified thermosets with enhanced properties .

Methods of Application: A novel fluoropolymer of epoxy-terminated poly(2,2,3,4,4,4-hexafluorobutyl methacrylate) is synthesized and then incorporated into epoxy resin. The structure of the polymer is verified through gel permeation chromatography and NMR .

Results and Outcomes: The modified thermosets display improved surface stability and higher thermal stability compared to those without the fluoropolymer modification. Their properties are assessed using contact angle measurements, scanning electron microscopy, differential scanning calorimetry, and thermogravimetric analysis .

Photonics

Scientific Field: Photonics

Application Summary: Due to its unique refractive index characteristics, the compound is used in photonics applications such as optical waveguides and ophthalmic devices .

Methods of Application: Polymeric materials containing 2,2,3,4,4,4-Hexafluorobutyl tosylate are used as anti-reflective coatings for solar cells, displays, and contact lenses due to their good optical clarity .

Results and Outcomes: The materials demonstrate improved optical performance, with reduced glare and enhanced light transmission. These improvements are quantified using optical characterization techniques .

2,2,3,4,4,4-Hexafluorobutyl tosylate is a synthetic compound characterized by its unique molecular structure, which includes six fluorine atoms attached to a butyl group. This compound has the chemical formula and a molecular weight of approximately 250.14 g/mol. It is typically encountered as a colorless to almost colorless liquid, exhibiting properties that make it useful in various chemical applications. The presence of fluorine atoms imparts significant stability and hydrophobic characteristics to the compound, making it valuable in specialized chemical processes and formulations.

- Nucleophilic Substitution Reactions: The tosylate group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

- Polymerization: The compound can also be utilized in polymerization reactions, particularly in the formation of fluorinated polymers which exhibit enhanced thermal and chemical stability.

The synthesis of 2,2,3,4,4,4-Hexafluorobutyl tosylate typically involves the following steps:

- Starting Materials: The synthesis begins with 2,2,3,4,4,4-Hexafluorobutanol as a precursor.

- Tosylation Reaction: The alcohol is reacted with tosyl chloride in the presence of a base (such as pyridine) to form the tosylate ester.

- Purification: The resulting product is purified using standard techniques such as distillation or chromatography to isolate the desired tosylate.

This method allows for high yields and purity levels of the final product.

2,2,3,4,4,4-Hexafluorobutyl tosylate finds applications in various fields:

- Fluorinated Polymers: It is used as a monomer or intermediate in the synthesis of fluorinated polymers that possess unique properties such as low surface energy and high thermal stability.

- Chemical Intermediates: The compound serves as an important intermediate in organic synthesis for producing other fluorinated compounds.

- Research

Several compounds share structural similarities with 2,2,3,4,4,4-Hexafluorobutyl tosylate. These include:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2,2,3,3-Tetrafluoropropyl tosylate | C7H7F4O2 | Lower fluorine content; used in similar applications |

| 1H-Perfluoro-1-butyltosylate | C8H8F5O2 | Higher fluorine content; different reactivity profile |

| 2-Hydroxy-3-fluoropropyl tosylate | C8H9F1O3 | Contains hydroxyl group; different polarity |

| 2-Hydroxy-2-methylpropan-1-ol tosylate | C10H14O3S | Non-fluorinated; used in organic synthesis |

Uniqueness

The uniqueness of 2,2,3,4,4,4-Hexafluorobutyl tosylate lies in its high fluorine content combined with its ability to undergo specific chemical transformations while maintaining stability. This makes it particularly advantageous for applications requiring robust materials that can withstand harsh conditions.